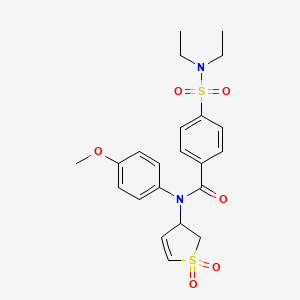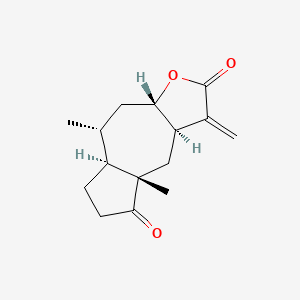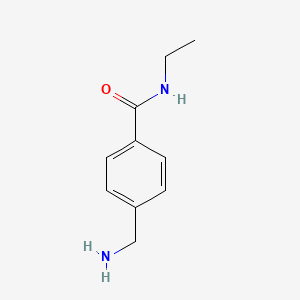![molecular formula C17H16F2N4O2 B2641143 5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941972-30-1](/img/structure/B2641143.png)
5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine derivatives have been found to have various biological activities and are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains difluorophenyl and amino groups, which can influence its chemical properties and biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the difluorophenyl and amino groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Reactions
- Ring Cleavage Reactions : Kinoshita, T., et al. explored ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, which could be relevant for understanding the reactivity and potential synthetic pathways involving similar pyrimidine derivatives (Kinoshita et al., 1989).
- Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : Hamama, W., et al. discussed the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, which highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Hamama et al., 2012).
Biological Activities
- Antibacterial and Antifungal Activities : Aksinenko, A., et al. synthesized bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their antimicrobial activities, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Aksinenko et al., 2016).
- Optical and Nonlinear Optical Properties : Mohan, B., et al. investigated pyrimidine-based bis-uracil derivatives for their potential in optical, nonlinear optical, and drug discovery applications, demonstrating the multifaceted applications of pyrimidine derivatives (Mohan et al., 2020).
Material Science and Catalysis
- Pyrazole Based Pyrido[2,3-d]pyrimidine-diones Synthesis : Heravi, M., et al. reported on a green synthesis approach for pyrazole based pyrido[2,3-d]pyrimidine-diones, showcasing the adaptability of pyrimidine derivatives in green chemistry and catalysis (Heravi et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound “5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Compounds of this class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, and hypotensive effects .
Mode of Action
For example, some are known to inhibit tyrosine kinases and cyclin-dependent kinases .
Biochemical Pathways
Given its structural similarity to other pyrido[2,3-d]pyrimidines, it might be involved in pathways related to cell proliferation, inflammation, and microbial growth .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
Based on the known activities of similar compounds, it might have effects on cell growth, inflammation, and microbial activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The presence of electron-withdrawing groups (like fluorine) in the molecule can affect its reactivity .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds in its class interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds in its class have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-(2,5-difluoroanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-4-9-8-20-15-13(16(24)23(3)17(25)22(15)2)14(9)21-12-7-10(18)5-6-11(12)19/h5-8H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMROLCJJKYIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=C(C=CC(=C3)F)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7-amine](/img/structure/B2641064.png)
![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)
![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)


![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)
![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)
